2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is a chemical compound with the empirical formula C7H4ClN3O. Its molecular weight is 181.58 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including this compound, has been a subject of interest in many research studies . For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 181.58 . More specific properties such as melting point, boiling point, solubility, etc., might require experimental determination or consultation of specialized databases.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Biological Assessment : The compound 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine is a part of a broader group of heterocyclic compounds with interesting biological properties. A study focused on the synthesis of a diverse set of acetamides bearing a 1,2,4-oxadiazole cycle, starting from commercially available 2-chloropyridine carboxylic acids, leading to the formation of 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. This synthesis method opens pathways for developing functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, showing the adaptability of this compound in complex synthetic processes (Karpina et al., 2019).
Crystal Structure and Interactions : Research on similar compounds, such as 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, reveals the crystal structure and interactions within these molecules. The study provides insights into the dihedral angles and intermolecular interactions, emphasizing the detailed structural analysis required for understanding such complex molecules (Fun et al., 2012).
Optical and Electronic Properties
Optical Properties of Derivatives : Investigations into the optical properties of novel bis-1,3,4-oxadiazoles show that these derivatives exhibit strong absorption and fluorescence emission under UV illumination. This research highlights the potential of these compounds in optoelectronic applications and the importance of substituents on their photoluminescent behaviors (Liu, Lu, & Wang, 2015).
Potential Antitumor and Antimicrobial Activities
Antitumor Activity : Novel 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives have been evaluated for their in vitro anti-cancer activity. Some compounds exhibit good potency, reflecting the potential of this compound derivatives in cancer treatment research (Maftei et al., 2016).
Antimicrobial Evaluation : The antimicrobial evaluation of quinoline-oxadiazole–based azetidinone derivatives, including structures related to this compound, demonstrates significant activity against various bacterial and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012).
Safety and Hazards
The specific safety and hazards associated with 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine are not provided in the search results. Sigma-Aldrich, the provider of this compound, does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . Therefore, appropriate safety measures should be taken when handling this compound.
Future Directions
The future directions for the study of 2-Chloro-3-(1,2,4-oxadiazol-3-yl)pyridine could involve further exploration of its biological activities, potential applications, and detailed study of its physical and chemical properties. Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , this compound could be a potential candidate for the development of new therapeutic agents or pesticides.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been synthesized as energetic materials . The design of these materials has been based on the idea that these multicyclic compounds with a 1,2,4-oxadiazole core will have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which are known to cause serious impact on every stage of plant growth and development .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity againstMeloidogyne incognita and anti-fungal activity to Rhizoctonia solani . They also showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
Action Environment
It’s worth noting that the design of 1,2,4-oxadiazole derivatives as energetic materials has been based on their good thermal stability and high density .
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5(2-1-3-9-6)7-10-4-12-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBBGSVXHBJPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=NOC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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